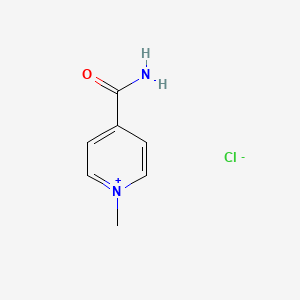
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride is a quaternary ammonium compound derived from pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridinium ring substituted with an aminocarbonyl group and a methyl group, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride typically involves quaternization reactions. One common method is the reaction of pyridine derivatives with alkyl halides under conventional, microwave, or ultrasound conditions. For instance, pyridine-4-aldoxime can be quaternized using dihaloalkanes such as diiodopropane or dibromopropane in the presence of solvents like acetone or deep eutectic solvents . The microwave method is particularly efficient, offering higher yields and faster reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization processes. These processes utilize pyridine derivatives and alkyl halides in the presence of suitable solvents and catalysts to achieve high yields and purity. The use of environmentally friendly solvents and optimized reaction conditions is crucial for sustainable industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert pyridinium salts to their corresponding pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming N-alkoxypyridinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., iron and mineral acids), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and N-alkoxypyridinium salts. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride involves its interaction with molecular targets and pathways. For example, cetylpyridinium chloride, a related compound, exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting the growth of pathogenic bacteria . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride can be compared with other pyridinium compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Pyridinium ylides: Used in the synthesis of various heterocyclic compounds and as intermediates in organic synthesis.
Pyridine N-oxides: Formed through oxidation reactions and used as intermediates in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium compounds.
Propriétés
Numéro CAS |
7680-68-4 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.612 |
Nom IUPAC |
1-methylpyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
Clé InChI |
NCSYUVDQJSKXQH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
Synonymes |
4-(Aminocarbonyl)-1-methylpyridinium Chloride; 4-Carbamoyl-1-methylpyridinium Chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)


![(7S,9R,10R)-10-[(4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,7,9,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B571350.png)
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)


![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
